

Piperidine Carboxylates: Structural Dynamics & Physicochemical Profiling

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Compound of Interest

Compound Name: Methyl 4-hydroxypiperidine-1-carboxylate
CAS No.: 75250-52-1
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Technical Reference for Medicinal Chemistry Applications

Executive Summary

Piperidine carboxylates—specifically the 2-, 3-, and 4-isomers (pipecolic, nipecotic, and isonipecotic acid)—are essential pharmacophores in drug discovery. They serve as rigidified analogues of acyclic amino acids (GABA, glycine, alanine) and function as critical scaffolds in local anesthetics (e.g., bupivacaine), GABA reuptake inhibitors, and peptide mimetics.

This guide moves beyond basic data to analyze the stereoelectronic effects governing their reactivity and binding affinity. The critical distinction lies in their conformational behavior: while the 4-isomer behaves predictably according to steric A-values, the 2-isomer exhibits complex "allylic strain" phenomena when acylated, a property that can be exploited to control vector exit angles in structure-based drug design (SBDD).

Structural Dynamics & Stereochemistry

The Conformational Paradox of 2-Substituted Piperidines

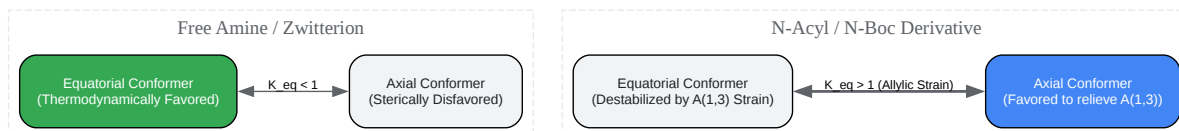
The most chemically distinct member of this class is Pipecolic Acid (2-isomer). Its conformational preference changes drastically depending on the ionization state and N-substitution.

- Free Zwitterion (Water): The carboxylate group prefers the equatorial position to minimize 1,3-diaxial interactions with the ring protons.
- N-Acylated Derivatives (Amides/Carbamates): When the nitrogen is part of an amide bond (e.g., N-Boc, N-Acetyl), the ground state energy shifts. Due to A(1,3) strain (Allylic Strain) between the N-C=O group and the C2-substituent, the 2-carboxylate group is forced into the axial position.

Implication for Drug Design: If your docking model assumes an equatorial 2-substituent for an N-capped piperidine, your pharmacophore overlap will be incorrect.

Conformational Analysis Diagram

The following diagram illustrates the equilibrium shifts driven by steric and stereoelectronic factors.



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Figure 1: Conformational inversion driven by N-acylation. The A(1,3) strain in N-acyl systems forces the C2-substituent into the axial orientation.

Physicochemical Parameters

The three isomers exhibit distinct acid-base profiles. The 2-isomer (alpha-amino acid analogue) is significantly more acidic at the carboxylate than the 3- or 4-isomers (gamma/delta-amino acid analogues) due to the inductive effect of the adjacent ammonium group.

Comparative Data Table

Property	Pipecolic Acid (2-COOH)	Nipecotic Acid (3-COOH)	Isonipecotic Acid (4-COOH)
CAS (Racemic)	535-75-1	498-95-3	498-94-2
pKa (COOH)	~2.2 (α -effect)	~3.4	3.73
pKa (NH)	~10.5	~10.2	10.72
Isoelectric Point (pI)	~6.3	~6.8	~7.2
LogP (Oct/Water)	-2.3 (Highly Hydrophilic)	-2.9	-0.08
Melting Point	268–272°C (Dec)	260–261°C	>300°C (Dec)
Solubility	H ₂ O (High), EtOH (Low)	H ₂ O (High)	H ₂ O (High), Insol. Ether
Stereocenters	1 (Chiral)	1 (Chiral)	0 (Achiral)

Key Insight: All three exist as zwitterions in neutral media. They are insoluble in non-polar organic solvents (DCM, Toluene) unless the nitrogen is protected or the carboxylate is esterified.

Synthetic Methodologies

Catalytic Hydrogenation of Pyridines

The most scalable route to these scaffolds is the reduction of the corresponding pyridine carboxylic acids. However, this reaction is prone to catalyst poisoning (by the basic amine) and decarboxylation (especially for the 2-isomer).

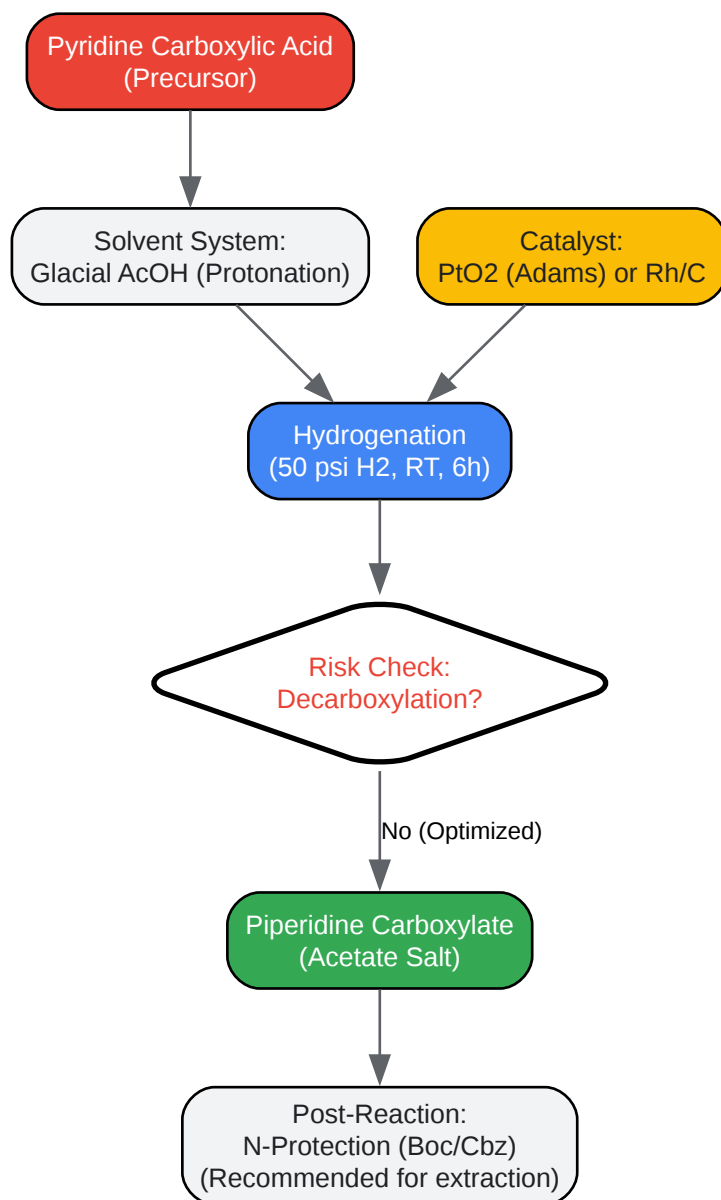
The "Gold Standard" Protocol (PtO₂/AcOH): Using Platinum Oxide (Adams' Catalyst) in glacial acetic acid is the preferred method. The acetic acid protonates the pyridine nitrogen, preventing

it from binding irreversibly to the catalyst surface.

Step-by-Step Protocol:

- Preparation: Dissolve Pyridine-2-carboxylic acid (10 mmol) in glacial acetic acid (20 mL).
- Catalyst Loading: Add PtO₂ (5 mol%).^[1] Caution: PtO₂ can ignite solvent vapors; add under inert gas flow.
- Hydrogenation: Pressurize to 50–60 psi H₂ (Parr shaker or autoclave) at Room Temperature.
- Monitoring: Reaction is usually complete in 4–6 hours. Monitor H₂ uptake.
- Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
- Isolation: The residue is the acetate salt. To obtain the free zwitterion, pass through a weakly acidic ion-exchange resin (e.g., Dowex 50) or recrystallize from EtOH/Water.

Synthetic Workflow Diagram



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Figure 2: Catalytic hydrogenation workflow emphasizing the critical solvent choice to prevent catalyst poisoning.

Chemical Reactivity & Derivatization

Handling Zwitterions

A common bottleneck in the lab is extracting the free acid from aqueous reactions.

- Problem: The high polarity (LogP < -2.0) prevents extraction into EtOAc or DCM.

- Solution: Do not attempt to isolate the free amino acid during intermediate steps. Instead, perform in situ derivatization.

Protocol: In Situ N-Boc Protection

- Dissolve the crude hydrogenation residue (acetate salt) in 1M NaOH (pH > 10).
- Add Boc₂O (1.2 equiv) in Dioxane or THF.
- Stir 12h. The N-Boc-Piperidine carboxylate is now an anionic species (R-COO⁻ / N-Boc).
- Acidify carefully to pH 3-4 with 1M KHSO₄ (avoid strong mineral acids that cleave Boc).
- Extract the now lipophilic N-Boc acid into EtOAc.

Resolution of Enantiomers

For Pipecolic and Nipecotic acid, the biological activity often resides in a single enantiomer (usually S for L-homoproline analogues).

- Chemical Resolution: Recrystallization of the tartrate salt is the classical method.
- Enzymatic Resolution: Penicillin acylase can selectively hydrolyze N-phenylacetyl derivatives.

Pharmaceutical Applications

- Local Anesthetics: The 2-carboxamide scaffold is the core of the "caine" family (Mepivacaine, Ropivacaine, Bupivacaine). The lipophilicity of the N-substituent modulates potency and duration of action.
- GABA Uptake Inhibitors: Nipecotic acid (3-isomer) is a potent inhibitor of GAT-1.^[2] However, it cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.
 - Prodrug Strategy: Tiagabine is a lipophilic derivative where nipecotic acid is linked to a diarylalkene anchor, allowing BBB penetration.

References

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